molecular formula C26H29N5O2 B4296034 7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B4296034
M. Wt: 443.5 g/mol
InChI Key: SBHHPPCAAYCRQS-UHFFFAOYSA-N
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Description

7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties, often used in the design and synthesis of new drug delivery systems and surface recognition studies . The compound’s structure includes an adamantyl group, which is known for its stability and unique chemical properties.

Preparation Methods

The synthesis of 7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves several steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves the addition of 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . These reactions typically require specific conditions, such as the presence of suitable condensing agents and controlled temperatures.

Chemical Reactions Analysis

7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine and other oxidants for oxidative dehydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative dehydrogenation of adamantanes in the presence of iodine can generate minor amounts of dehydroadamantanes .

Mechanism of Action

The mechanism of action of 7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is often introduced into the structures of active drugs to increase their lipophilicity and improve their pharmacological properties . This interaction enhances the compound’s ability to penetrate cell membranes and exert its effects on target molecules.

Comparison with Similar Compounds

Properties

IUPAC Name

7-(1-adamantyl)-6-benzyl-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-28-22-21(23(32)29(2)25(28)33)31-15-20(26-11-17-8-18(12-26)10-19(9-17)13-26)30(24(31)27-22)14-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHHPPCAAYCRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 5
7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

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